

# "spectral data of 6-Methoxy-4-nitro-1H-indazole (NMR, IR, Mass Spec)"

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## Compound of Interest

Compound Name: 6-Methoxy-4-nitro-1H-indazole

Cat. No.: B1593086

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## A Guide to the Spectral Analysis of 6-Methoxy-4-nitro-1H-indazole

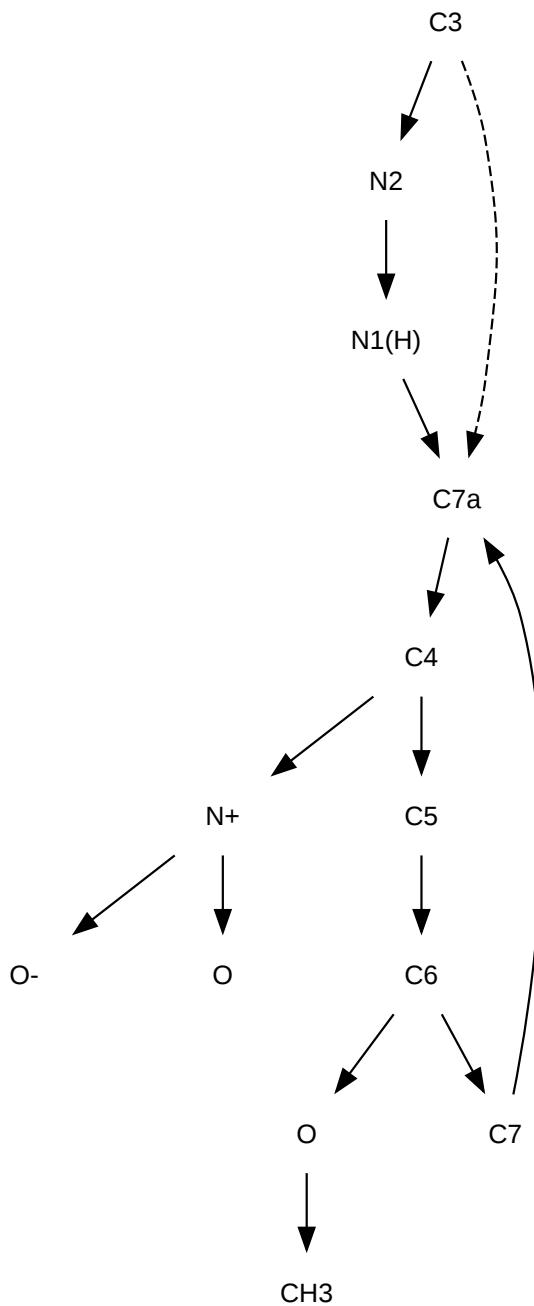
This technical guide provides a detailed analysis of the expected spectroscopic data for **6-Methoxy-4-nitro-1H-indazole** (CAS Number: 1000341-08-1). While comprehensive experimental spectra for this specific molecule are not widely published, this document leverages established principles of spectroscopy and comparative data from analogous structures to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This approach offers valuable insights for researchers in medicinal chemistry and drug development engaged in the synthesis and characterization of novel indazole derivatives.

## Compound Overview and Structural Rationale

**6-Methoxy-4-nitro-1H-indazole** is a substituted indazole, a class of heterocyclic compounds of significant interest in pharmaceutical research due to their diverse biological activities. The molecular structure incorporates an electron-donating methoxy group ( $-\text{OCH}_3$ ) at the 6-position and a strong electron-withdrawing nitro group ( $-\text{NO}_2$ ) at the 4-position of the indazole core. This substitution pattern dictates a unique electronic environment, which in turn governs its characteristic spectroscopic signatures. Understanding these signatures is paramount for confirming the compound's identity and purity during synthesis and downstream applications.

The structural framework and numbering convention for **6-Methoxy-4-nitro-1H-indazole** are illustrated below. This numbering is essential for the assignment of signals in the NMR spectra.

Molecular Structure of 6-Methoxy-4-nitro-1H-indazole



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Caption: Molecular structure and atom numbering of **6-Methoxy-4-nitro-1H-indazole**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted <sup>1</sup>H and <sup>13</sup>C NMR spectra of **6-Methoxy-4-nitro-1H-indazole** are based on the known effects of methoxy and nitro substituents on the indazole ring.

### Predicted <sup>1</sup>H NMR Data

The electron-withdrawing nitro group at C4 will significantly deshield the adjacent proton at C5, while the electron-donating methoxy group at C6 will shield the neighboring proton at C7. The proton at C3 is also expected to be influenced by the electronic environment of the pyrazole ring.

Proton Assignment	Predicted Chemical Shift ( $\delta$ ) (ppm)	Multiplicity	Predicted Coupling Constant (J) (Hz)
N1-H	~13.0 - 14.0	broad singlet	-
H3	~8.2 - 8.4	singlet	-
H5	~7.8 - 8.0	doublet	~9.0
H7	~7.0 - 7.2	doublet	~9.0
OCH <sub>3</sub>	~3.9 - 4.1	singlet	-

Justification for Predictions:

- N1-H: The N-H proton of the indazole ring typically appears as a broad singlet at a very downfield chemical shift, often above 13 ppm, due to its acidic nature and involvement in hydrogen bonding.
- H3: The proton at the C3 position is expected to be a singlet and is generally found in the downfield region of the aromatic spectrum for indazoles.

- H5 and H7: The protons on the benzene ring will likely form an AX system. The H5 proton, being ortho to the strongly electron-withdrawing nitro group, is predicted to be the most downfield of the aromatic protons. Conversely, the H7 proton is ortho to the electron-donating methoxy group and para to the nitro group, leading to a more upfield chemical shift. The coupling between these two protons ( $^3\text{JHH}$ ) is expected to be in the range of a typical ortho coupling (~9.0 Hz).
- $\text{OCH}_3$ : The methyl protons of the methoxy group will appear as a sharp singlet in the typical range for aryl methyl ethers.

## Predicted $^{13}\text{C}$ NMR Data

The substituent effects are also evident in the  $^{13}\text{C}$  NMR spectrum. The carbon atom attached to the nitro group (C4) will be significantly deshielded, while the carbon attached to the methoxy group (C6) will be shielded.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ ) (ppm)
C3	~135 - 138
C3a	~120 - 123
C4	~140 - 143
C5	~115 - 118
C6	~158 - 162
C7	~95 - 98
C7a	~140 - 142
$\text{OCH}_3$	~55 - 57

### Justification for Predictions:

- C4 and C6: C4, directly attached to the nitro group, will experience a strong deshielding effect. C6, bonded to the oxygen of the methoxy group, will also be significantly deshielded (ipso-effect).

- C5 and C7: The shielding and deshielding effects of the substituents will also influence the chemical shifts of the other aromatic carbons. C7, ortho to the methoxy group, is expected to be significantly shielded and appear at a relatively upfield chemical shift.
- OCH<sub>3</sub>: The carbon of the methoxy group will resonate in the typical region for such functional groups.

## Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra for a compound like **6-Methoxy-4-nitro-1H-indazole** is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub> or CDCl<sub>3</sub>) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d<sub>6</sub> is often preferred for indazole derivatives as it allows for the observation of the exchangeable N-H proton.
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0.00 ppm.
- Data Acquisition:
  - <sup>1</sup>H NMR: Acquire the spectrum on a 400 MHz or higher field spectrometer. Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 16 to 64 depending on the sample concentration.
  - <sup>13</sup>C NMR: Acquire a proton-decoupled <sup>13</sup>C spectrum. Due to the low natural abundance of <sup>13</sup>C, a greater number of scans (e.g., 1024 or more) is generally required.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group
~3300 - 3400	N-H stretch	Indazole N-H
~3100 - 3000	C-H stretch	Aromatic C-H
~2950 - 2850	C-H stretch	Methoxy C-H
~1620 - 1600	C=C stretch	Aromatic C=C
~1530 - 1500 (asymmetric)	N=O stretch	Nitro (NO <sub>2</sub> )
~1350 - 1330 (symmetric)	N=O stretch	Nitro (NO <sub>2</sub> )
~1250 - 1200	C-O stretch	Aryl ether C-O

#### Justification for Predictions:

- N-H Stretch: The N-H stretching vibration of the indazole ring is expected in the region of 3300-3400 cm<sup>-1</sup>.
- Nitro Group Stretches: The presence of the nitro group will be clearly indicated by two strong absorption bands corresponding to the asymmetric (~1530-1500 cm<sup>-1</sup>) and symmetric (~1350-1330 cm<sup>-1</sup>) N=O stretching vibrations.[1]
- Methoxy Group Vibrations: The C-H stretching of the methoxy group will appear in the aliphatic C-H region, and a characteristic C-O stretching band for the aryl ether will be observed around 1250-1200 cm<sup>-1</sup>.

## Experimental Protocol for IR Spectroscopy

- Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) IR spectroscopy can be used, where the solid sample is placed directly on the ATR crystal.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm<sup>-1</sup>. A background spectrum of the pure KBr pellet or the empty ATR crystal is recorded first and subtracted from the sample spectrum.

# Mass Spectrometry (MS)

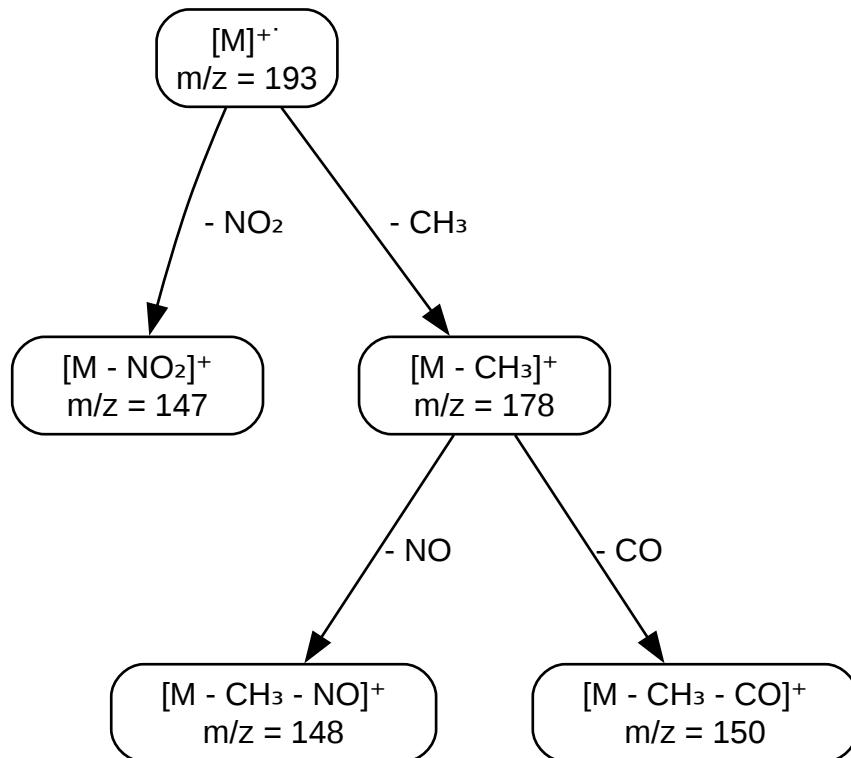
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.

Molecular Formula:  $C_8H_7N_3O_3$  Molecular Weight: 193.16 g/mol

Predicted Mass Spectrum Data:

- Molecular Ion ( $M^+$ ): A prominent peak is expected at  $m/z = 193$ .
- Key Fragment Ions: The fragmentation pattern is likely to involve the loss of small, stable molecules and radicals from the molecular ion.

Predicted Mass Spectrometry Fragmentation Pathway



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Caption: Predicted fragmentation pathway for **6-Methoxy-4-nitro-1H-indazole**.

Justification for Fragmentation Pathway:

- Loss of NO<sub>2</sub>: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group as a radical (•NO<sub>2</sub>), which would result in a fragment ion at m/z = 147.
- Loss of a Methyl Radical: The methoxy group can lose a methyl radical (•CH<sub>3</sub>) to give a fragment at m/z = 178. This ion can then undergo further fragmentation, such as the loss of nitric oxide (NO) or carbon monoxide (CO).

## Experimental Protocol for Mass Spectrometry

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common technique that will generate the molecular ion and characteristic fragment ions. Electrospray Ionization (ESI) is a softer ionization technique that would likely show a strong protonated molecular ion [M+H]<sup>+</sup> at m/z = 194.
- Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.

## Conclusion

This technical guide has presented a comprehensive, albeit predictive, analysis of the key spectroscopic features of **6-Methoxy-4-nitro-1H-indazole**. By leveraging data from structurally similar compounds, we have established a detailed framework for the interpretation of its <sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, and Mass spectra. These predicted data and interpretations provide a valuable resource for scientists working on the synthesis and characterization of this and related indazole derivatives, enabling them to confirm their synthetic outcomes with a higher degree of confidence. The provided experimental protocols offer a standardized approach to acquiring high-quality spectral data for this class of compounds.

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## References

- 1. [benchchem.com](http://benchchem.com) [benchchem.com]
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